molecular formula C9H21O5P B096788 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane CAS No. 17997-33-0

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane

Cat. No.: B096788
CAS No.: 17997-33-0
M. Wt: 240.23 g/mol
InChI Key: XUMKWCCJJRDWAO-UHFFFAOYSA-N
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Description

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is a useful research compound. Its molecular formula is C9H21O5P and its molecular weight is 240.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conversion of Bioethanol to Diethyl Ether

Bioethanol derived from fruit waste fermentation can be successfully converted to diethyl ether using sulfuric acid and zeolite catalysts. This process involves the condensation reaction of bioethanol catalyzed by acid-activated H-Zeolite and H2SO4, utilizing fractional distillation. The activation of zeolites through acidification enhances their effectiveness as catalysts in this conversion, showcasing a potential application in sustainable chemical synthesis (Winata et al., 2020).

Synthesis of Methoxylated Compounds

N-substituted 4-methyl-2-pyrrolidinones and 4-diethoxyphosphoryl analogues have been used in reactions with alkaline methoxide to produce 5-methoxylated 3-pyrrolin-2-ones. These compounds are significant for preparing agrochemicals or medicinal products, indicating the versatility of diethoxyphosphoryl derivatives in synthesizing functionalized organic molecules (Ghelfi et al., 2003).

Carbonylation of Ethane

The carbonylation of ethane with carbon monoxide over Zn-modified ZSM-5 zeolites has been explored using in situ solid-state NMR spectroscopy. This study identifies key intermediates in the reaction, such as surface zinc-ethyl and methoxy species, highlighting the role of diethoxyphosphoryl groups in facilitating complex organic transformations. The interaction of these intermediates under various conditions results in the production of carboxylic acids and aromatics, offering insights into the mechanisms of catalytic reactions involving ethane (Wang et al., 2017).

Friedel–Crafts Alkylation

Ethyl 2-(diethoxyphosphoryl)acrylate has been utilized in the Friedel–Crafts alkylation of indoles and other electron-rich aromatic compounds, mediated by a Cu(ClO4)2·6H2O/2,2′-Bipy complex catalyst. This reaction yields heteroaryl- and aryl-substituted 2-(diethoxyphosphoryl)propionates, demonstrating the utility of diethoxyphosphoryl compounds in synthetic organic chemistry to achieve selective functionalization of aromatic systems (Tarasenko & Beletskaya, 2016).

Methane to Ethylene Conversion

A novel photocatalytic pathway for converting methane to ethylene involves the formation and dehydrogenation of alkoxy intermediates over a Pd-modified ZnO-Au catalyst. This process demonstrates the potential of diethoxyphosphoryl derivatives in facilitating the conversion of methane to valuable chemical feedstocks under mild conditions, highlighting innovative approaches in photocatalysis (Jiang et al., 2020).

Properties

IUPAC Name

1-[diethoxyphosphoryl(ethoxy)methoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O5P/c1-5-11-9(12-6-2)15(10,13-7-3)14-8-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMKWCCJJRDWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403678
Record name Diethyl diethoxymethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17997-33-0
Record name Diethyl diethoxymethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing triethyl orthoformate (23.6 gm; 0.16 mole) equipped with a magnetic stirrer, condensor, and nitrogen atmosphere, is added diethyl chloro phosphite (25 gm; 0.16 mole) over 15-30 minutes and an extremely exothermic reaction occurs. The reaction solution is then heated at 135° C. for 3 hours. The resulting solution is distilled using a Kugelrohr distillation apparatus at 80° C. (0.01 mm Hg) to yield 32 gm of diethoxymethylphosphonic acid diethyl ester (31P NMR 13.2 ppm).
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
diethyl chloro phosphite
Quantity
25 g
Type
reactant
Reaction Step Two

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